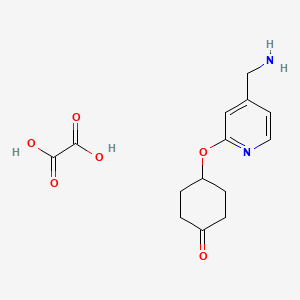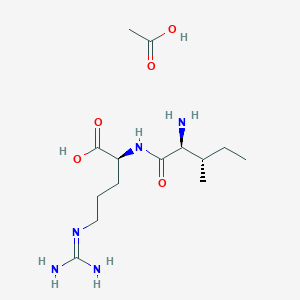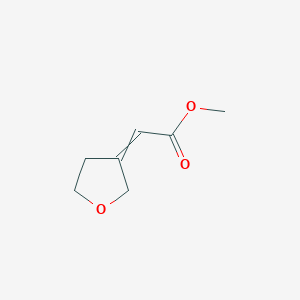
methyl 2-(oxolan-3-ylidene)acetate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2-(oxolan-3-ylidene)acetate involves a DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This process yields the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of Methyl 2-(oxolan-3-ylidene)acetate is represented by the formula C7H10O3 . It has a molecular weight of 142.15 .Chemical Reactions Analysis
Methyl 2-(oxolan-3-ylidene)acetate is involved in aza-Michael addition with NH-heterocycles . This reaction is part of the process used to synthesize new heterocyclic amino acid derivatives .Physical And Chemical Properties Analysis
Methyl 2-(oxolan-3-ylidene)acetate has a molecular weight of 142.15 . Its molecular formula is C7H10O3 .Scientific Research Applications
Synthesis of Spiroisoxazolidines
Methyl 2-(oxolan-3-ylidene)acetate: is used in the synthesis of spiroisoxazolidines through selective and reversible 1,3-dipolar cycloaddition reactions with nitrones . These reactions are notable for their reversibility, which allows for control over the diastereoselectivity of the cycloaddition process. The resulting spiroisoxazolidines exhibit a range of biological properties, including potential anticancer activity.
Formation of Highly Functionalized 5-Spiroisoxazolidines
The compound serves as a precursor for the formation of highly functionalized 5-spiroisoxazolidines . This process involves the reduction of adducts obtained from the cycloaddition, using zinc powder in acetic acid, leading to the creation of 1,3-aminoalcohols or spirolactones. These compounds are of interest due to their pharmacological potential.
Photochemical Aryl Radical Cyclizations
In photochemical processes, methyl 2-(oxolan-3-ylidene)acetate is involved in aryl radical cyclizations to produce (E)-3-ylideneoxindoles . These reactions are carried out in methanol and yield products that are significant in organic synthesis, serving as precursors for various catalyzed asymmetric additions and cyclizations.
Organocatalyzed Asymmetric Michael Additions/Cyclization
The compound is a privileged precursor in organocatalyzed asymmetric Michael additions/cyclization sequences . These reactions are crucial for the synthesis of various biologically active molecules and pharmaceuticals, highlighting the compound’s role in medicinal chemistry.
Synthesis of Novel Organophosphorus Compounds
Methyl 2-(oxolan-3-ylidene)acetate: is also utilized in the synthesis of novel organophosphorus compounds . These compounds have a wide range of applications, including in materials science and as intermediates in the synthesis of more complex molecules.
Development of New Medicines
The structural motif of methyl 2-(oxolan-3-ylidene)acetate is common in the search for new medicinal candidates . Its derivatives are known to possess a wide range of biological properties, making it a valuable compound in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 2-(oxolan-3-ylidene)acetate involves its use as a building block in organic synthesis. It is used in the preparation of various compounds, including pharmaceuticals, agrochemicals, and flavors.
properties
IUPAC Name |
methyl 2-(oxolan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGFZEHLGGOCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91943006 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450544.png)


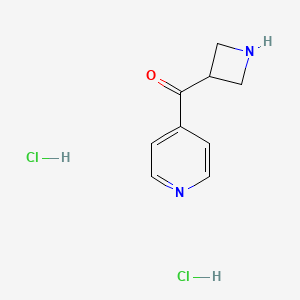
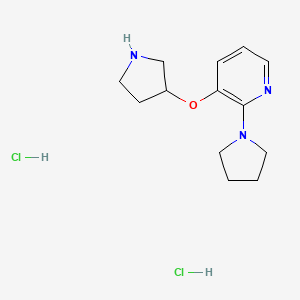
![1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride](/img/structure/B1450552.png)
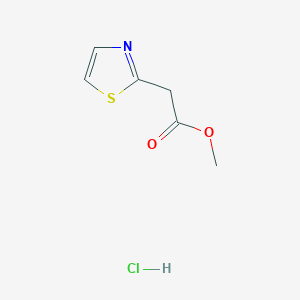

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)

